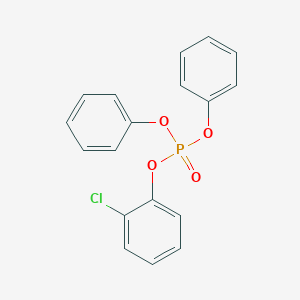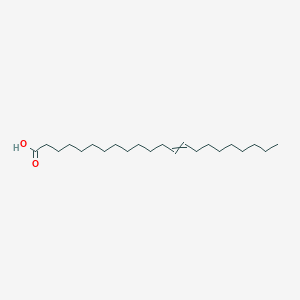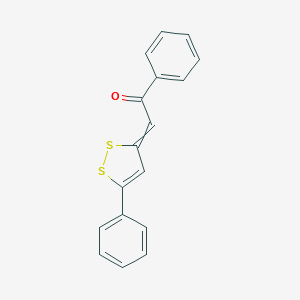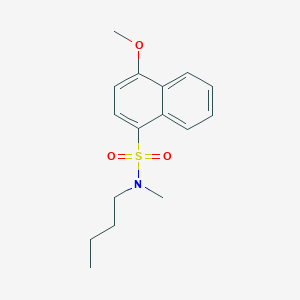
o-Chlorophenyl diphenyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Chlorophenyl diphenyl phosphate (OCPDP) is an organophosphorus compound that has been widely used as a flame retardant in various industrial applications. It is also known as V6, Fyrol V6, and Oxydi-2-phenyl-2-chloroethyl phosphate. OCPDP is synthesized through a multi-step process, and its mechanism of action involves the inhibition of acetylcholinesterase enzyme activity.
科学研究应用
OCPDP has been extensively used as a flame retardant in various industrial applications, including textiles, plastics, and electronics. However, recent studies have shown that OCPDP has potential applications in scientific research, particularly in the field of enzyme inhibition. OCPDP has been found to inhibit acetylcholinesterase enzyme activity, which is involved in the breakdown of acetylcholine neurotransmitter. This inhibition can lead to the accumulation of acetylcholine, which can cause various physiological and biochemical effects.
作用机制
OCPDP inhibits acetylcholinesterase enzyme activity by binding to the enzyme's active site. This binding prevents acetylcholine from breaking down, leading to the accumulation of acetylcholine in the synaptic cleft. This accumulation can cause overstimulation of cholinergic receptors, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of OCPDP depend on the concentration and duration of exposure. At low concentrations, OCPDP can cause mild symptoms such as headache, dizziness, and nausea. At higher concentrations, OCPDP can cause more severe symptoms such as convulsions, respiratory failure, and death. OCPDP has also been found to cause oxidative stress, DNA damage, and inflammation.
实验室实验的优点和局限性
OCPDP has several advantages for lab experiments, including its potency, specificity, and stability. OCPDP is a potent inhibitor of acetylcholinesterase enzyme activity, making it an ideal tool for studying cholinergic neurotransmission. OCPDP is also highly specific for acetylcholinesterase enzyme, making it a valuable tool for studying enzyme-substrate interactions. However, OCPDP has some limitations, including its toxicity and potential for non-specific binding. Researchers must take appropriate precautions when handling OCPDP to avoid exposure and ensure accurate results.
未来方向
There are several future directions for OCPDP research, including the development of new inhibitors with higher potency and specificity, the investigation of OCPDP's effects on other enzymes and neurotransmitter systems, and the development of new methods for detecting and quantifying OCPDP in biological samples. Additionally, OCPDP's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease should be explored further.
合成方法
OCPDP is synthesized through a multi-step process that involves the reaction of phenol with phosphorus oxychloride to form diphenyl chlorophosphate. This intermediate is then reacted with o-chloroaniline to form OCPDP. The overall reaction is shown below:
Phenol + POCI3 → Diphenyl chlorophosphate
Diphenyl chlorophosphate + o-chloroaniline → OCPDP
属性
CAS 编号 |
115-85-5 |
|---|---|
分子式 |
C18H14ClO4P |
分子量 |
360.7 g/mol |
IUPAC 名称 |
(2-chlorophenyl) diphenyl phosphate |
InChI |
InChI=1S/C18H14ClO4P/c19-17-13-7-8-14-18(17)23-24(20,21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14H |
InChI 键 |
NMPAICLYKOKXAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3Cl |
规范 SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3Cl |
其他 CAS 编号 |
115-85-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)

![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)

![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)

